1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid
Description
Overview and Significance
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a chloropyridine moiety and a carboxylic acid functional group. Its molecular formula, $$ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 $$, reflects the integration of nitrogen-containing aromatic (pyridine) and aliphatic (piperidine) systems, along with electron-withdrawing substituents that enhance its reactivity. This structural complexity enables diverse applications in pharmaceutical chemistry, particularly as a precursor for synthesizing bioactive molecules. For example, its piperidine core is a common scaffold in alkaloids and drug candidates targeting neurological disorders, while the chloropyridine group facilitates cross-coupling reactions in medicinal chemistry workflows.
The compound’s significance extends to agrochemical research, where its derivatives have been explored for pesticidal properties due to the synergistic effects of its heterocyclic components. Its carboxylic acid group further allows for functionalization into esters or amides, broadening its utility in combinatorial chemistry.
Nomenclature and Classification
The systematic IUPAC name, This compound , delineates its structure:
- Piperidine : A six-membered saturated ring with one nitrogen atom.
- 3-Chloropyridin-2-yl : A chloro-substituted pyridine ring attached to the piperidine’s nitrogen at position 2.
- Carboxylic acid : Located at position 3 of the piperidine ring.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1016515-84-6 | |
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}2 $$ | |
| Molecular Weight | 240.69 g/mol | |
| Classification | Heterocyclic carboxylic acid |
The compound belongs to the broader class of piperidinecarboxylic acids , distinguished by the presence of both a piperidine ring and a carboxylic acid group. Its chloropyridine substituent further classifies it as a halogenated heterocycle, a subgroup known for enhanced metabolic stability in drug design.
Historical Context and Development
The synthesis of chloropyridine-piperidine hybrids emerged in the late 20th century alongside advancements in cross-coupling chemistry. Early methods relied on nucleophilic aromatic substitution, where 3-chloropyridine derivatives reacted with piperidine precursors under basic conditions. For instance, patents from the 1980s describe cyclization techniques using hydrogen chloride to form chloropyridine-carboxylic acid esters, which were later adapted to produce piperidine analogs.
A breakthrough occurred in the 2010s with the adoption of transition-metal catalysis. Rhodium- and palladium-mediated reactions enabled stereoselective construction of the piperidine ring, as demonstrated in the enantioselective synthesis of 3-substituted piperidines from pyridine precursors. These methods addressed historical challenges in regioselectivity, particularly in introducing the carboxylic acid group at position 3 without side reactions.
Relationship to Other Heterocyclic Compounds
The compound’s hybrid structure bridges two major heterocyclic families:
- Piperidines : Saturated six-membered rings with one nitrogen atom, widely used in pharmaceuticals (e.g., paroxetine, a piperidine-derived antidepressant). Compared to unsubstituted piperidine, the carboxylic acid group in this compound enhances hydrogen-bonding capacity, influencing binding affinity to biological targets.
- Pyridines : Aromatic six-membered rings with one nitrogen atom. The 3-chloro substituent on the pyridine ring deactivates the ring toward electrophilic substitution, directing reactivity to the ortho and para positions. This contrasts with nicotinic acid (3-pyridinecarboxylic acid), where the carboxylic acid group dominates reactivity.
The integration of these systems creates a unique electronic profile. The chloropyridine moiety withdraws electron density via inductive effects, while the piperidine’s aliphatic nitrogen donates electrons through resonance. This duality enables participation in both polar and radical reactions, as seen in recent studies on pyridine-piperidine hybrids.
Table 1: Comparative Reactivity of Related Heterocycles
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | Chloropyridine, piperidine, carboxylic acid | Electrophilic substitution (pyridine), nucleophilic ring-opening (piperidine), acid-base reactions |
| Nicotinic acid | Pyridine, carboxylic acid | Decarboxylation, coordination to metals |
| Piperidine | Saturated amine ring | Alkylation, acylation |
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-1-5-13-10(9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJJDOFXHTRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as sulfuric acid, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine/Pyrimidine Ring
1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid
- Structure: The 3-chloro substituent is replaced with a nitro group (-NO₂).
- Its molecular weight (251.24 g/mol) is higher than the chloro analog (238.68 g/mol) .
- Applications : Nitro-substituted analogs are often intermediates in the synthesis of bioactive molecules, though specific data for this compound remain unexplored .
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
- Structure : The chloro group is replaced with a trifluoromethyl (-CF₃) group.
- Impact : The -CF₃ group increases lipophilicity and metabolic stability. Its molecular weight (274.24 g/mol) and LogP value are higher, suggesting improved membrane permeability .
- Applications : Such derivatives are common in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
- Structure : The pyridine ring is replaced with pyrimidine, and the compound exists as a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility, which is advantageous for formulation .
Positional Isomerism on the Piperidine Ring
1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid
- Structure : The carboxylic acid group is at position 4 instead of 3.
- The compound (CAS 683240-62-2) has distinct physicochemical properties, such as solubility and pKa, compared to the 3-carboxylic acid isomer .
Functional Group Modifications
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid
- Structure : The piperidine ring is replaced with a pyrazole ring, and a difluoroethoxy group is introduced.
- Impact : The difluoroethoxy group enhances electronegativity and steric bulk, making this compound a key intermediate in synthesizing insecticides (e.g., via conversion to acyl chlorides using thionyl chloride) .
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
- Structure : The carboxylic acid is replaced with a methylamide (-CONHCH₃).
- Impact: Amidation reduces acidity (pKa ~0-2 vs.
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid (CAS No. 1016515-84-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a selective agonist for the D3 dopamine receptor (D3R), exhibiting significant neuroprotective effects in preclinical models. The compound's ability to modulate receptor activity suggests potential applications in treating neurodegenerative diseases.
Key Findings from Research Studies
- Dopamine Receptor Agonism :
- Neuroprotective Effects :
Biological Activity Summary Table
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound prior to exposure to MPTP significantly reduced dopaminergic neuron loss compared to control groups. The study concluded that the compound's selective activation of D3R was crucial for its protective effects.
Case Study 2: Pharmacokinetic Profiling
In pharmacokinetic studies, the compound exhibited favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within one hour. This profile supports its potential development as an oral therapeutic agent for neurological conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Chloropyridin-2-yl)piperidine-3-carboxylic acid, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a chloropyridine moiety to a functionalized piperidine-carboxylic acid core. Key steps may include nucleophilic substitution, cyclization, or amidation. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency and purity compared to traditional reflux methods, reducing side-product formation . Critical parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions.
- Temperature control : Optimal ranges between 80–120°C to avoid decomposition.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can researchers characterize and confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the chloropyridinyl group and piperidine ring conformation. Peaks near δ 3.5–4.0 ppm (piperidine protons) and δ 8.0–8.5 ppm (pyridinyl protons) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns matching chlorine presence .
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What safety considerations are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperidine derivatives may release volatile intermediates.
- First-aid protocols : Immediate flushing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using green chemistry principles?
- Methodological Answer : Recent studies emphasize:
- Solvent substitution : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) enable reuse across multiple reaction cycles, minimizing metal waste .
- Energy efficiency : Flow chemistry systems reduce reaction times and energy consumption compared to batch processes .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar piperidine-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for temperature-sensitive enzymatic targets.
- Compound purity : HPLC purity thresholds (>95%) reduce confounding effects of impurities.
- Structural analogs : Compare activity across derivatives (e.g., 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid vs. the target compound) to isolate substituent-specific effects .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking simulations : Tools like AutoDock Vina model binding affinities to target proteins (e.g., kinases or GPCRs). Focus on key residues (e.g., hydrogen bonds with carboxylic acid groups).
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify potential allosteric binding sites .
- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
